molecular formula C19H25N3O3 B6578371 2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide CAS No. 1049463-14-0

2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide

Cat. No.: B6578371
CAS No.: 1049463-14-0
M. Wt: 343.4 g/mol
InChI Key: MZKRXYVTUMMURA-UHFFFAOYSA-N
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Description

The compound 2-methoxy-N-[2-(1-methyl-1H-pyrrol-2-yl)-2-(morpholin-4-yl)ethyl]benzamide is a benzamide derivative featuring a methoxy group on the aromatic ring and a side chain containing a 1-methylpyrrole moiety linked to a morpholine ring via an ethyl bridge. Its design integrates heterocyclic motifs (pyrrole and morpholine) known to influence solubility, bioavailability, and target interactions .

Properties

IUPAC Name

2-methoxy-N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-21-9-5-7-16(21)17(22-10-12-25-13-11-22)14-20-19(23)15-6-3-4-8-18(15)24-2/h3-9,17H,10-14H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZKRXYVTUMMURA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC=CC=C2OC)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below highlights key structural and functional differences between the target compound and its analogs:

Compound Name (CAS/ID) Molecular Weight Key Functional Groups Therapeutic Area Key Properties/Findings
Target Compound Not provided Methoxybenzamide, pyrrole-ethyl-morpholine Unknown Unique pyrrole-morpholine linkage
Temano-grel () 470.5 Methoxybenzamide, pyrazole, morpholinylethoxy Platelet aggregation inhibition WHO-listed antiplatelet agent; morpholinylethoxy enhances solubility
V006-4736 () 568.5 Chlorobenzamide, pyrrole, pyrazoline, morpholine ethyl Unknown Higher molecular weight with Cl substituents; potential kinase inhibition
CAS 369652-13-1 () 272.347 Hydroxyethyl, pyrrole-ethyl Unknown Simpler structure lacking morpholine; reduced solubility
2-methoxy-N-[5-(3-methyl-4-oxophthalazin-1-yl)-2-morpholin-4-ylphenyl]benzamide (CAS 4847-17-0) 470.5 Methoxybenzamide, phthalazinone, morpholine Unknown Phthalazinone substituent may confer kinase inhibitory activity

Key Research Findings

  • Temano-grel (): This platelet aggregation inhibitor demonstrates the importance of the pyrazole ring and morpholinylethoxy group in binding to platelet receptors. The morpholinylethoxy chain likely improves aqueous solubility compared to the target compound’s ethyl-morpholine linkage, which may alter pharmacokinetics .
  • The morpholine ethyl chain, shared with the target compound, may mitigate this by providing polar interactions .
  • CAS 369652-13-1 () : The absence of morpholine in this analog results in lower molecular weight and simpler structure, highlighting the morpholine’s role in the target compound’s stability and solubility .
  • Phthalazinone Analog (CAS 4847-17-0): The phthalazinone moiety replaces the pyrrole group, suggesting divergent biological targets (e.g., kinases vs. platelet receptors) .

Therapeutic Implications

  • The target compound’s pyrrole-ethyl-morpholine group may offer a novel binding profile compared to pyrazole-based analogs .
  • Oncology: Compounds like V006-4736 () and phthalazinone derivatives () suggest benzamides can target kinases or apoptosis pathways. The target compound’s pyrrole-morpholine motif could modulate selectivity for cancer-related enzymes .

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